molecular formula C13H9BrN2O B1373275 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole CAS No. 1133115-80-6

2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1373275
CAS No.: 1133115-80-6
M. Wt: 289.13 g/mol
InChI Key: AHEAYMGVAUKTMZ-UHFFFAOYSA-N
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Description

2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromonaphthalene moiety in the structure enhances its potential for various chemical reactions and applications.

Scientific Research Applications

2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 6-bromonaphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can enhance binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromonaphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(6-Bromonaphthalen-2-yl)-5-ethyl-1,3,4-oxadiazole
  • 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-thiadiazole

Uniqueness

2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the methyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The bromonaphthalene moiety also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-8-15-16-13(17-8)11-3-2-10-7-12(14)5-4-9(10)6-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEAYMGVAUKTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674887
Record name 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-80-6
Record name 2-(6-Bromo-2-naphthalenyl)-5-methyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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